molecular formula C13H16FNO2 B1350923 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid CAS No. 896046-65-4

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid

Cat. No.: B1350923
CAS No.: 896046-65-4
M. Wt: 237.27 g/mol
InChI Key: KOXCBDNTCRUQDS-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H16FNO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluorobenzyl group and a carboxylic acid moiety makes this compound interesting for various chemical and biological applications.

Scientific Research Applications

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, leading to either inhibition or activation of enzymatic activity. For instance, this compound may act as an inhibitor for certain proteases, thereby modulating protein degradation pathways .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, thereby modulating downstream signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in the expression levels of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific target. Additionally, this compound may induce changes in gene expression by interacting with DNA or RNA, leading to alterations in transcriptional or post-transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range leads to optimal biological activity without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways. For instance, this compound may inhibit or activate enzymes involved in amino acid metabolism, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity, as it may preferentially accumulate in certain tissues or organelles, leading to localized effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. For example, it may localize to the nucleus, where it interacts with DNA or transcription factors, or to the mitochondria, where it influences metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorobenzyl chloride and piperidine-3-carboxylic acid.

    Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine-3-carboxylic acid in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorobenzyl derivatives.

Comparison with Similar Compounds

  • 1-(4-Fluorobenzyl)piperidine-3-carboxylic acid
  • 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
  • 1-(2-Methylbenzyl)piperidine-3-carboxylic acid

Comparison: 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity compared to its chlorinated or methylated counterparts.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXCBDNTCRUQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397991
Record name 1-(2-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896046-65-4
Record name 1-(2-fluorobenzyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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